molecular formula C10H9N3O B3321149 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1313726-33-8

3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No. B3321149
CAS RN: 1313726-33-8
M. Wt: 187.20 g/mol
InChI Key: UVWBBSDRIYTGJF-UHFFFAOYSA-N
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Description

“3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile” is a chemical compound with a molecular weight of 157.17 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A protocol has been developed to functionalize the C-3 position of imidazo[1,2-a]pyridine through a three-component, decarboxylation reaction .


Molecular Structure Analysis

The molecular structure of “3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile” is characterized by a fused bicyclic 5–6 heterocycle . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions have been used for the direct functionalization of imidazo[1,2-a]pyridines .

Mechanism of Action

While the specific mechanism of action for “3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile” is not mentioned in the available resources, imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

While specific safety and hazard information for “3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile” is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

Future Directions

Imidazo[1,2-a]pyridines, including “3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile”, have wide-ranging applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold . Future research may focus on developing new synthesis strategies and exploring their potential applications in drug discovery .

properties

IUPAC Name

3-(methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-14-7-9-5-12-10-3-2-8(4-11)6-13(9)10/h2-3,5-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWBBSDRIYTGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C2N1C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001197868
Record name Imidazo[1,2-a]pyridine-6-carbonitrile, 3-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

CAS RN

1313726-33-8
Record name Imidazo[1,2-a]pyridine-6-carbonitrile, 3-(methoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313726-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-6-carbonitrile, 3-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-(hydroxymethyl)-imidazo[1,2-a]pyridine-6-carbonitrile (7-2) (346 mg, 2 mmol) in 20 mL of THF was added sodium hydride (240 mg, 60% in oil) at 0° C. The reaction mixture was stirred at 0° C. for 1 h, then methyl iodide (615 mg, 4.3 mmol) was added. The reaction was stirred at room temperature overnight. The mixture was treated with aqueous Na2CO3, then concentrated. The residue was diluted with water and extracted with EtOAc. The combined organics were dried over Na2SO4 and concentrated to afford the title compound (300 mg). MS (m/z): 188.0 (M+H)+
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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